3-Cyano-5-(2-methylthiophenyl)phenol
Description
3-Cyano-5-(2-methylthiophenyl)phenol is a substituted phenolic compound characterized by a cyano (-CN) group at the 3-position and a 2-methylthiophenyl moiety at the 5-position of the aromatic ring. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-hydroxy-5-(2-methylsulfanylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-17-14-5-3-2-4-13(14)11-6-10(9-15)7-12(16)8-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRVNIOQWQHXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-10-1 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261919-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(2-methylthiophenyl)phenol typically involves the following steps:
Formation of the Phenol Group: The phenol group can be introduced through a hydroxylation reaction.
Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Methylthiophenyl Group: This step involves the coupling of a methylthiophenyl group to the phenol ring, which can be achieved through a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2-methylthiophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitro-substituted phenols
Scientific Research Applications
3-Cyano-5-(2-methylthiophenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic or electrophilic interactions. The methylthiophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Substituent Type: Cyano vs. Halogens
3-Chloro-5-(2-methylthiophenyl)phenol () and 3-Fluoro-5-(2-methylthiophenyl)phenol () differ in their substituents (Cl/F vs. CN).
- Reactivity: The cyano group’s strong electron-withdrawing nature enhances electrophilic substitution resistance compared to halogens. Halogenated analogs exhibit higher reactivity in oxidation and electrophilic reactions (e.g., bromination) .
- Bioactivity: Fluorine in 3-Fluoro-5-(2-methylthiophenyl)phenol increases binding affinity to biological targets via hydrophobic interactions and hydrogen bonding, whereas cyano groups may enhance specificity for enzymes like kinases or cytochrome P450 .
Table 1: Substituent Effects on Properties
Substituent Position on the Aromatic Ring
3-Cyano-5-(4-methylthiophenyl)phenol () vs. This compound:
- Electronic Effects : The 4-methylthiophenyl analog allows better conjugation across the aromatic system, possibly enhancing UV absorption for material applications .
Table 2: Positional Isomer Comparison
| Compound | Thiophenyl Position | Solubility (Predicted) | Application Focus |
|---|---|---|---|
| This compound | 2-position | Moderate | Medicinal chemistry |
| 3-Cyano-5-(4-methylthiophenyl)phenol | 4-position | Higher | Materials science |
Presence of Additional Functional Groups
3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol () contains an ethoxycarbonyl group, introducing ester functionality.
- Solubility : The ethoxycarbonyl group improves aqueous solubility compared to the methylthiophenyl analog.
- Bioactivity : The fluorine and ester groups may synergize for dual-action mechanisms (e.g., enzyme inhibition and prodrug activation) .
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